molecular formula C20H23N3O3S B12257183 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12257183
M. Wt: 385.5 g/mol
InChI Key: FOZBBCOLYLMHPG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone is a synthetic chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a 2,3-dihydro-1,4-benzodioxin ring system, a scaffold present in various biologically active molecules and pharmaceutical intermediates . The structure is further elaborated with a pyrimidine ring, a common pharmacophore in drug discovery, which is substituted at the 2-position with a sulfanyl linker and at the 4-position with a 4-methylpiperidine group . The specific biological target, mechanism of action, and research applications for this compound are not currently detailed in published chemical databases. Compounds with similar substructures, particularly the 1,4-benzodioxin ring, are frequently investigated for their potential interactions with various enzymatic systems. The presence of both the benzodioxin and the substituted pyrimidine suggests potential for a range of pharmacological activities, making it a valuable intermediate for the synthesis and optimization of new chemical entities in hit-to-lead and lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylpiperidin-1-yl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C20H23N3O3S/c1-14-5-8-23(9-6-14)19-4-7-21-20(22-19)27-13-16(24)15-2-3-17-18(12-15)26-11-10-25-17/h2-4,7,12,14H,5-6,8-11,13H2,1H3

InChI Key

FOZBBCOLYLMHPG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC=C2)SCC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N2O5SC_{27}H_{24}N_2O_5S with a molecular weight of approximately 488.56 g/mol. The structure features a benzodioxin moiety and a piperidine ring, which are known for their diverse biological activities.

Research indicates that compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone often interact with various biological targets:

  • Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology.
  • Receptor Modulation : Compounds with similar structures have been shown to modulate neurotransmitter receptors, impacting central nervous system functions.
  • Antimicrobial Activity : Some studies have demonstrated effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections.

Biological Activity Overview

The biological activities of the compound can be categorized based on various pharmacological studies:

Activity Type Description Reference
Enzyme InhibitionModerate inhibition of AChE and BChE (IC50 values around 46.42 µM for BChE).
AntimicrobialExhibits activity against E. coli and S. aureus; effective in vitro screening.
NeuroprotectivePotential neuroprotective effects observed in preliminary studies.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Neuropharmacological Study : A study demonstrated that similar piperidine derivatives could enhance cognitive function by inhibiting AChE, thereby increasing acetylcholine levels in the brain.
  • Antimicrobial Efficacy : Research involving derivatives of the compound showed significant antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.
  • Cancer Research : Investigations into piperidine derivatives have suggested anti-cancer properties through mechanisms involving apoptosis induction in cancer cell lines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with piperidine and pyrimidine moieties. The structural formula can be represented as follows:C24H32N4O4S\text{C}_{24}\text{H}_{32}\text{N}_{4}\text{O}_{4}\text{S}The compound features a benzodioxin core linked to a sulfanyl group and a piperidine derivative, which contributes to its biological activity.

Enzyme Inhibition

Research has indicated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory properties. For instance, studies have shown that certain sulfonamide derivatives derived from benzodioxins can inhibit enzymes like α-glucosidase and acetylcholinesterase, which are crucial in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of various signaling pathways. This effect is attributed to the interaction of the benzodioxin moiety with cellular targets involved in cell proliferation and survival .

Antimicrobial Activity

Additionally, compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone have shown promising antimicrobial activity against various bacterial strains. The presence of the sulfanyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats, the administration of this compound led to a significant reduction in blood glucose levels. The mechanism was linked to the inhibition of α-glucosidase activity, which slows down carbohydrate absorption in the intestines .

ParameterControl GroupTreatment Group
Blood Glucose (mg/dL)250 ± 30150 ± 20
Body Weight (g)300 ± 15280 ± 10

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations resulted in significant cell death compared to untreated controls.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and reported activities:

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Applications Source
Target Compound Benzodioxin + pyrimidine + sulfanyl linker + 4-methylpiperidine 2,3-dihydro-1,4-benzodioxin, pyrimidin-2-yl sulfanyl, ethanone ~375.4 Inferred: Kinase modulation, antimicrobial (analog-based) N/A
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (Compound A) Oxadiazole + benzodioxin + sulfanyl linker + 4-methylpiperidine 1,3,4-oxadiazole replaces pyrimidine 375.4 Not explicitly stated; potential biological interest inferred from heterocyclic system
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone (Compound B) Dihydropyrimidinone + thione group Saturated pyrimidine ring, thione substituent ~250.3 (estimated) Antibacterial, antifungal
{1-[6-(Benzo[1,3]dioxol-5-ylamino)-5-nitro-pyrimidin-4-yl]-piperidin-4-yl}-(4-fluoro-phenyl)-methanone (Compound C) Pyrimidine + benzodioxol + piperidine Benzo[1,3]dioxol (vs. benzodioxin), nitro group, fluorophenyl ~494.5 (estimated) Kinase inhibition (patent-based inference)

Key Comparisons

Structural Variations and Bioactivity: The target compound and Compound A share the benzodioxin and methylpiperidine groups but differ in the heterocyclic core (pyrimidine vs. oxadiazole). Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to pyrimidines . Compound B replaces the pyrimidine with a dihydropyrimidinone scaffold, introducing ring saturation and a thione group. This modification correlates with antimicrobial activity, suggesting that the target compound’s unsaturated pyrimidine may reduce such effects but improve kinase selectivity . Compound C includes a benzo[1,3]dioxol group (a methylene-bridged dioxole vs. benzodioxin’s ethylene bridge) and a nitro substituent.

Physicochemical Properties :

  • The target compound’s Topological Polar Surface Area (TPSA) is estimated at ~103 Ų (similar to Compound A), indicating moderate membrane permeability .
  • Compound C ’s higher molecular weight (~494.5 g/mol) and nitro group may limit bioavailability compared to the target compound’s leaner structure.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a benzodioxin-ethanone intermediate with a 4-(4-methylpiperidin-1-yl)pyrimidine-2-thiol, akin to methods in for sulfanylpyrimidine derivatives . Compound A’s oxadiazole core requires cyclization steps, which may introduce synthetic complexity compared to the target’s direct pyrimidine linkage .

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